

# Introduction: The Quintessential Internal Standard

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## Compound of Interest

Compound Name: *m*-Xylene-d10

CAS No.: 116601-58-2

Cat. No.: B055782

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**m-Xylene-d10** is a form of m-xylene where all ten hydrogen atoms (H) have been replaced with their heavier isotope, deuterium (D).[1] This isotopic substitution results in a molecule that is chemically and physically almost identical to its non-labeled counterpart, m-xylene, but with a distinct, higher molecular weight.[2] This seemingly simple modification is the cornerstone of its utility in quantitative analysis, particularly in mass spectrometry-based techniques.

The core value of a deuterated standard like **m-Xylene-d10** lies in its ability to function as an ideal internal standard (IS). In complex analytical workflows, variability can be introduced at numerous stages: sample extraction, derivatization, injection, and ionization.[3] By adding a known quantity of **m-Xylene-d10** to a sample at the very beginning of the workflow, the deuterated standard experiences the same procedural losses and matrix effects as the native analyte. Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals is used for quantification. This ratio remains constant regardless of sample loss, leading to highly accurate and precise measurements.[3][4]

## Physicochemical Properties of m-Xylene-d10

A clear understanding of the physical properties of **m-Xylene-d10** is essential for its proper handling, storage, and application in experimental design.

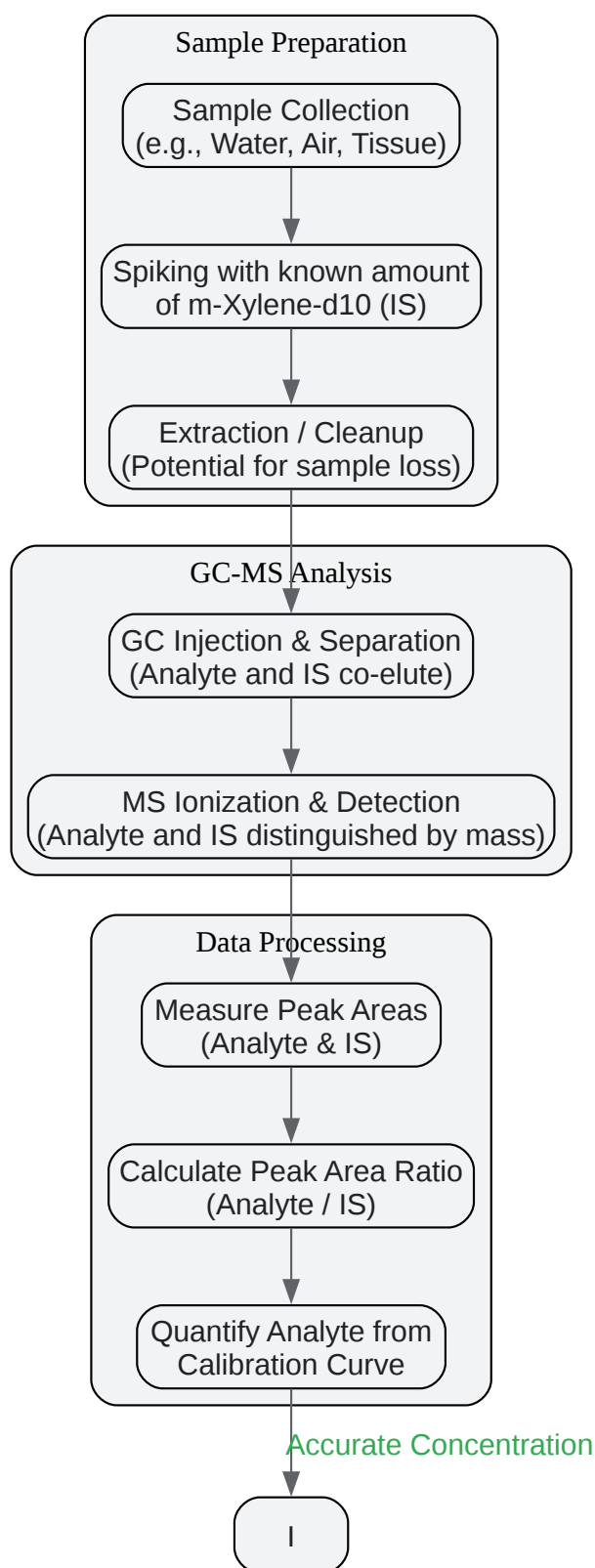
Property	Value	Reference
Chemical Formula	$C_6D_4(CD_3)_2$	[1]
Molecular Weight	116.23 g/mol	[2]
CAS Number	116601-58-2	[1]
Appearance	Colorless liquid	[1]
Density	0.95 g/mL at 25 °C	[1]
Boiling Point	138-139 °C	[1]
Refractive Index	n <sub>20/D</sub> 1.497	[1]
Isotopic Purity	Typically ≥98 atom % D	[1]

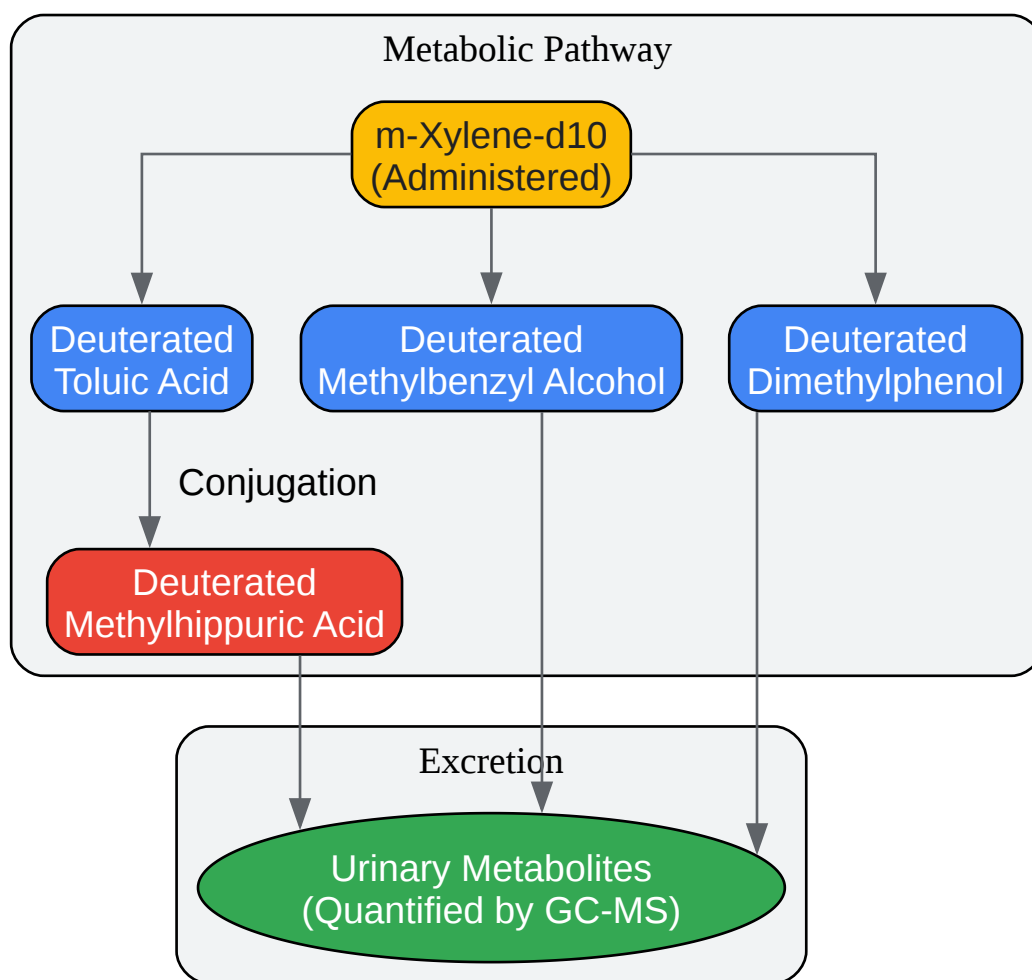
## Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The "gold standard" for quantification is Isotope Dilution Mass Spectrometry (IDMS). **m-Xylene-d10** is a prime tool for this technique when analyzing its non-deuterated counterpart or related volatile organic compounds (VOCs).

### The Principle of IDMS

The fundamental premise of IDMS is the use of a stable isotope-labeled version of the analyte as an internal standard. Because the deuterated standard (**m-Xylene-d10**) and the native analyte (m-xylene) have nearly identical chemical properties, they behave the same way during chromatographic separation and are affected similarly by ionization suppression or enhancement in the mass spectrometer source. The key difference is their mass, which allows the detector to distinguish them. Quantification is based on the ratio of the response of the native analyte to the known concentration of the spiked internal standard.





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## Sources

- 1. m-Xylene-d10 D 98atom 116601-58-2 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. m-Xylene-d10 | C<sub>8</sub>H<sub>10</sub> | CID 12205476 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 4. [texilajournal.com](https://www.texilajournal.com) [[texilajournal.com](https://www.texilajournal.com)]

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